![molecular formula C17H21NO2 B3148698 2-((4-Methoxyphenethyl)amino)-1-phenylethanol CAS No. 65458-23-3](/img/structure/B3148698.png)
2-((4-Methoxyphenethyl)amino)-1-phenylethanol
Overview
Description
The compound “2-((4-Methoxyphenethyl)amino)-1-phenylethanol” is a secondary amine . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals .
Synthesis Analysis
The compound is synthesized via a Schiff bases reduction route . The synthesis involves the condensation reaction between 1-Hydroxy-2-acetonaphthone and 4-Methoxyphenyl ethylamine .Molecular Structure Analysis
The molecular structures of the compounds are reported to consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The structure has crystallized in the orthorhombic space group Pna 2 1 .Chemical Reactions Analysis
The compound is involved in intermolecular hydrogen bonding . The hydroxyl group in the compound is also involved in intermolecular hydrogen bonding .Physical And Chemical Properties Analysis
The compound has been characterized by UV–Vis, FT-IR, NMR, LCMS, ESR, TGA–DSC, XRD and SC-XRD . The geometric parameters from both investigation techniques are quite compatible .Scientific Research Applications
Synthesis of New Compounds
The compound “2-((4-Methoxyphenethyl)amino)-1-phenylethanol” can be synthesized via the Schiff bases reduction route . This process involves the use of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems . This makes it a valuable starting material for the synthesis of many other compounds.
Crystal Structure Analysis
The compound has been used in the analysis of crystal structures. It consists of intermolecular hydrogen bonding, which stabilizes the molecular structures . This property makes it useful in the field of crystallography.
Synthesis of Azo Dyes
The compound is an important starting material for the synthesis of azo dyes . Azo dyes are widely used in the textile industry for coloring fabrics.
Synthesis of Dithiocarbamate
Dithiocarbamate compounds can also be synthesized from "2-((4-Methoxyphenethyl)amino)-1-phenylethanol" . Dithiocarbamates have various applications, including use as pesticides and rubber accelerators.
Tyrosinase Inhibition
The compound has shown significant inhibitory effects against mushroom and human tyrosinase . This makes it a potential candidate for the development of anti-melanogenic ingredients, which can be used in the treatment of skin hyperpigmentation disorders.
Pharmaceutical Applications
Secondary amines, such as “2-((4-Methoxyphenethyl)amino)-1-phenylethanol”, form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics . This makes the compound valuable in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The compound might interact with its targets through hydrogen bonding, given its molecular structure
Biochemical Pathways
Related compounds have been shown to inhibit tyrosinase, an enzyme involved in melanogenesis . This suggests that 2-((4-Methoxyphenethyl)amino)-1-phenylethanol might influence pathways related to pigmentation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-((4-Methoxyphenethyl)amino)-1-phenylethanol is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Given the potential interaction with tyrosinase, it might influence cellular pigmentation processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((4-Methoxyphenethyl)amino)-1-phenylethanol . .
Future Directions
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-1-phenylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-9-7-14(8-10-16)11-12-18-13-17(19)15-5-3-2-4-6-15/h2-10,17-19H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUWHBLZDQXVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenethyl)amino)-1-phenylethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.